molecular formula C16H25NO2 B8396181 5,6-Diisobutylnicotinic acid ethyl ester

5,6-Diisobutylnicotinic acid ethyl ester

Cat. No.: B8396181
M. Wt: 263.37 g/mol
InChI Key: ABZVFVBLHTVGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Diisobutylnicotinic acid ethyl ester is a nicotinic acid derivative characterized by an ethyl ester group at the pyridine-3-carboxylic acid position and two isobutyl substituents at the 5- and 6-positions of the pyridine ring.

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

ethyl 5,6-bis(2-methylpropyl)pyridine-3-carboxylate

InChI

InChI=1S/C16H25NO2/c1-6-19-16(18)14-9-13(7-11(2)3)15(17-10-14)8-12(4)5/h9-12H,6-8H2,1-5H3

InChI Key

ABZVFVBLHTVGEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)CC(C)C)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diisobutylnicotinic acid ethyl ester typically involves the esterification of 5,6-Diisobutyl-nicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5,6-Diisobutylnicotinic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: 5,6-Diisobutyl-nicotinic acid.

    Reduction: 5,6-Diisobutyl-nicotinic alcohol.

    Substitution: Various substituted nicotinic acid derivatives.

Scientific Research Applications

5,6-Diisobutylnicotinic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5,6-Diisobutylnicotinic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in metabolic processes. For example, it may act as an agonist or antagonist of certain nicotinic acid receptors, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

The following nicotinic acid derivatives are compared based on substituents, molecular weight, and functional groups:

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups
5,6-Diisobutylnicotinic acid ethyl ester 5,6-diisobutyl, ethyl ester Inferred: ~C₁₆H₂₅NO₂ ~263.4 g/mol Pyridine, ester, isobutyl
5,6-Dimethyl-4-methoxy nicotinic acid methyl ester 5,6-dimethyl, 4-methoxy, methyl ester C₁₀H₁₃NO₃ 195.22 g/mol Pyridine, ester, methyl, methoxy
4,6-Dihydroxynicotinic acid ethyl ester 4,6-dihydroxy, ethyl ester C₈H₉NO₄ 183.16 g/mol Pyridine, ester, hydroxyl
Ethyl isobutyrate Simple branched-chain ester C₆H₁₂O₂ 116.16 g/mol Ester, isobutyl

Key Observations :

  • Lipophilicity : The isobutyl groups in this compound enhance lipophilicity compared to methyl or hydroxyl substituents in analogs .
  • Steric Effects : Bulky isobutyl groups may slow reaction kinetics in synthetic applications, unlike smaller substituents (e.g., methyl in ).
  • Hydrogen Bonding : Hydroxyl groups in 4,6-dihydroxynicotinic acid ethyl ester increase polarity and water solubility, contrasting with the hydrophobic isobutyl groups.

Physicochemical Properties

Solubility:
  • 5,6-Dimethyl-4-methoxy analog : Soluble in chloroform, dichloromethane, and methanol.
  • 4,6-Dihydroxy analog : Higher solubility in polar solvents (e.g., water, methanol) due to hydroxyl groups.
Thermal Stability:
  • Isobutyl substituents increase molecular weight and may elevate boiling points compared to dimethyl or hydroxy analogs.

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